[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperidin-1-yl)methanone
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Overview
Description
1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex heterocyclic compound that features a pyrazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones under acidic conditions.
Construction of the pyrazolo[3,4-b]pyridine core: This involves the reaction of the pyrazole derivative with appropriate pyridine precursors under high-temperature conditions.
Introduction of the piperidino group: This step typically involves the reaction of the intermediate with 4-methylpiperidine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and pyridine rings.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the nucleophile used but can include substituted pyrazole and pyridine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential pharmaceutical applications .
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as an antileishmanial and antimalarial agent. Studies have shown that derivatives of pyrazole and pyridine exhibit significant biological activities, making this compound a promising candidate for drug development .
Industry
The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties. It is also explored for its potential use in agrochemicals and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit key enzymes involved in the metabolic pathways of parasites, thereby exerting its antileishmanial and antimalarial effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest that the compound interferes with nucleic acid synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-3,4,5,6-TETRAHYDRO-2(1H)-PYRIMIDINONE: This compound is a cyclic urea and is used as a polar aprotic solvent.
HYDRAZINE-COUPLED PYRAZOLE DERIVATIVES: These compounds exhibit significant antileishmanial and antimalarial activities.
Uniqueness
1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is unique due to its combination of a pyrazole and pyridine ring system with a piperidino methanone moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C21H28N6O |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
[1,3-dimethyl-6-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C21H28N6O/c1-12-7-9-27(10-8-12)21(28)16-11-17(18-13(2)23-25(5)15(18)4)22-20-19(16)14(3)24-26(20)6/h11-12H,7-10H2,1-6H3 |
InChI Key |
OSSKXHJMZGGSHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=C(N(N=C4C)C)C |
Origin of Product |
United States |
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